An In-depth Technical Guide to 6-methoxyquinolin-7-amine (CAS 861038-27-9): Physicochemical Properties and Synthetic Considerations
An In-depth Technical Guide to 6-methoxyquinolin-7-amine (CAS 861038-27-9): Physicochemical Properties and Synthetic Considerations
This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of 6-methoxyquinolin-7-amine, a heterocyclic organic compound of interest to researchers in medicinal chemistry and materials science. Given the limited publicly available experimental data for this specific molecule, this guide integrates established chemical principles, data from structurally analogous compounds, and standardized experimental protocols to offer a robust resource for scientists and drug development professionals.
Molecular Structure and Identification
6-methoxyquinolin-7-amine belongs to the quinoline family, a class of bicyclic aromatic heterocycles that form the core of numerous pharmaceuticals and functional materials. The structure features a quinoline ring system substituted with a methoxy group (-OCH₃) at position 6 and an amine group (-NH₂) at position 7.
| Identifier | Value |
| CAS Number | 861038-27-9 |
| Molecular Formula | C₁₀H₁₀N₂O |
| Molecular Weight | 174.20 g/mol |
| IUPAC Name | 6-methoxyquinolin-7-amine |
| Canonical SMILES | COC1=CC2=C(C=C1N)N=CC=C2 |
| InChI Key | Not available |
Predicted Physicochemical Properties
The following table summarizes the predicted physicochemical properties of 6-methoxyquinolin-7-amine. These values are computationally derived and should be confirmed through experimental validation.
| Property | Predicted Value | Notes |
| Melting Point | Not available | Expected to be a solid at room temperature. |
| Boiling Point | Not available | Likely high due to the aromatic structure and hydrogen bonding capabilities. |
| Solubility | Slightly soluble in DMSO and methanol.[1] | Solubility in aqueous solutions is expected to be pH-dependent due to the basicity of the amine group. |
| pKa (most basic) | ~4.5 - 5.5 | Estimated based on the quinoline nitrogen and the exocyclic amine group. |
| LogP | ~2.0 - 2.5 | Indicates moderate lipophilicity. |
Synthetic Approaches
While a specific, peer-reviewed synthesis for 6-methoxyquinolin-7-amine is not readily found in the literature, a plausible synthetic route can be extrapolated from established methods for preparing substituted quinolines, such as the Skraup synthesis or modifications thereof. A common precursor for a related isomer, 6-methoxyquinolin-8-amine, is 6-methoxy-8-nitroquinoline, which is subsequently reduced.[2][3]
A potential synthetic pathway for 6-methoxyquinolin-7-amine could involve:
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Nitration of a suitable 6-methoxyquinoline precursor to introduce a nitro group at the 7-position.
-
Reduction of the resulting 6-methoxy-7-nitroquinoline to the desired amine using a reducing agent like tin(II) chloride (SnCl₂) or catalytic hydrogenation.[2]
The diagram below illustrates a generalized workflow for the synthesis and purification of a substituted aminoquinoline.
Caption: Generalized workflow for the synthesis and characterization of 6-methoxyquinolin-7-amine.
Spectroscopic Characterization: An Experimental Guide
Accurate structural elucidation and confirmation of purity require a combination of spectroscopic techniques. The following section outlines standard protocols for the analysis of 6-methoxyquinolin-7-amine.[4]
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR (Proton NMR):
-
Expected Chemical Shifts (δ):
-
Aromatic Protons: Signals for the protons on the quinoline ring system are expected in the range of 7.0-8.5 ppm.
-
Amine Protons (-NH₂): A broad singlet is anticipated, with a chemical shift that can vary depending on the solvent and concentration.
-
Methoxy Protons (-OCH₃): A sharp singlet at approximately 3.9-4.1 ppm.[5]
-
-
Experimental Protocol:
-
Dissolve 5-10 mg of the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Acquire the spectrum on a 400 MHz or higher spectrometer.
-
Process the data, including Fourier transformation, phase correction, and baseline correction.
-
-
-
¹³C NMR (Carbon NMR):
-
Expected Chemical Shifts (δ):
-
Aromatic Carbons: Signals for the carbons of the quinoline ring will appear in the range of 100-160 ppm.
-
Methoxy Carbon (-OCH₃): A signal is expected around 55-60 ppm.[5]
-
-
Experimental Protocol:
-
Use the same sample prepared for ¹H NMR.
-
Acquire a proton-decoupled spectrum, which may require a larger number of scans due to the low natural abundance of ¹³C.
-
-
Mass Spectrometry (MS)
-
Expected Fragmentation:
-
Molecular Ion (M⁺): A prominent peak corresponding to the molecular weight of the compound (m/z = 174.20).
-
Key Fragments: Analysis of the fragmentation pattern can help confirm the structure.
-
-
Experimental Protocol:
-
Introduce the sample into the mass spectrometer via a suitable ionization method (e.g., Electrospray Ionization - ESI, or Electron Impact - EI).
-
Acquire the mass spectrum over an appropriate m/z range.
-
Infrared (IR) Spectroscopy
-
Expected Vibrational Frequencies:
-
N-H Stretch: A characteristic broad absorption in the region of 3300-3500 cm⁻¹ corresponding to the amine group.
-
C-H Stretch (Aromatic): Absorptions typically appear above 3000 cm⁻¹.
-
C=C and C=N Stretch (Aromatic): Multiple sharp peaks in the 1400-1600 cm⁻¹ region.
-
C-O Stretch (Methoxy): A strong absorption around 1030-1250 cm⁻¹.
-
-
Experimental Protocol:
-
Prepare the sample as a KBr pellet or a thin film.
-
Acquire the IR spectrum using an FTIR spectrometer.
-
The interrelation of these spectroscopic techniques in confirming the molecular structure is depicted below.
Caption: Relationship between spectroscopic methods and the structural information they provide.
Safety and Handling
While a specific Safety Data Sheet (SDS) for 6-methoxyquinolin-7-amine is not widely available, general precautions for handling aminoquinoline derivatives should be followed.[6][7]
-
General Hazards: Similar compounds are known to cause skin and eye irritation.[8] May be harmful if swallowed or inhaled.
-
Personal Protective Equipment (PPE): Wear appropriate protective clothing, including gloves and safety glasses. Handle in a well-ventilated area or a chemical fume hood.
-
Storage: Store in a cool, dry, and dark place, preferably under an inert atmosphere to prevent degradation.[1] It is incompatible with strong oxidizing agents.[1]
Applications in Research and Development
The quinoline scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs. The 8-amino-6-methoxyquinoline core, for instance, is found in antimalarial drugs like primaquine and tafenoquine.[3][9] By extension, 6-methoxyquinolin-7-amine serves as a valuable building block for the synthesis of novel compounds with potential biological activities, including but not limited to:
Its utility lies in the reactive amine group, which can be readily functionalized to explore structure-activity relationships in drug discovery programs.
Conclusion
6-methoxyquinolin-7-amine is a chemical building block with significant potential in the development of new therapeutics and functional materials. Although detailed experimental data for this specific compound remains scarce, this guide provides a solid foundation for its synthesis, characterization, and safe handling by leveraging data from analogous structures and established scientific principles. Researchers are encouraged to perform thorough experimental validation of the predicted properties outlined herein.
References
- Supporting Information - Rsc.org. (n.d.).
- SAFETY DATA SHEET. (2016, December 1).
-
Kubata, C., et al. (2021). 8-Amino-6-Methoxyquinoline—Tetrazole Hybrids: Impact of Linkers on Antiplasmodial Activity. Molecules. Retrieved from [Link]
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Total Synthesis of Small Molecule Natural Product: 7‑Hydroxy-6-methoxyquinolin-2(1H)‑one, Its Variants, and Quinolin-2-yl Esters. (2025, November 27). ACS Omega. Retrieved from [Link]
- A direct metal-free C2-H functionalization of quinoline N-oxides - Supporting Information. (n.d.).
-
Sugasawa, S., Kakemi, K., & Tsuda, T. (n.d.). The Synthesis of 6, 7-Dimethoxy-Quinoline. Proceedings of the Imperial Academy. Retrieved from [Link]
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8-Amino-6-Methoxyquinoline—Tetrazole Hybrids: Impact of Linkers on Antiplasmodial Activity. (2025, October 15). ResearchGate. Retrieved from [Link]
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8-Amino-6-Methoxyquinoline—Tetrazole Hybrids: Impact of Linkers on Antiplasmodial Activity. (2021, September 12). MDPI. Retrieved from [Link]
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Design, synthesis, and biological activity study of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives against multidrug resistance in Eca109/VCR cells. (2025, March 25). PubMed. Retrieved from [Link]
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6-Methoxy-8-quinolinamine. (n.d.). PubChem. Retrieved from [Link]
- Material Safety Data Sheet - Kao Chemicals. (2021, August 31).
-
7-methoxyquinolin-6-amine — Chemical Substance Information. (n.d.). NextSDS. Retrieved from [Link]
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